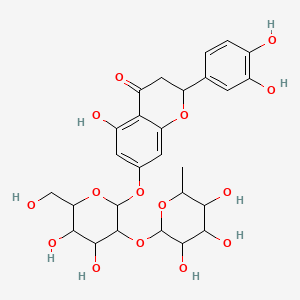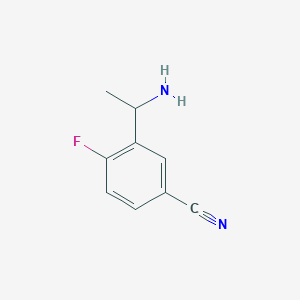
3-(1-Aminoethyl)-4-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminoethyl)-4-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a fluorine atom, and an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-4-fluorobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzonitrile.
Amination: The nitrile group is subjected to a reaction with ethylamine under controlled conditions to introduce the aminoethyl group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality and safety .
化学反応の分析
Types of Reactions
3-(1-Aminoethyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups in place of the fluorine atom.
科学的研究の応用
3-(1-Aminoethyl)-4-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-(1-Aminoethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
類似化合物との比較
Similar Compounds
- 3-(1-Aminoethyl)-4-hydroxybenzonitrile
- 3-(1-Aminoethyl)-4-chlorobenzonitrile
- 3-(1-Aminoethyl)-4-methylbenzonitrile
Uniqueness
3-(1-Aminoethyl)-4-fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other similar compounds. The fluorine atom can influence the compound’s pharmacokinetics and binding affinity, making it a valuable scaffold in drug design .
特性
分子式 |
C9H9FN2 |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
3-(1-aminoethyl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4,6H,12H2,1H3 |
InChIキー |
VUFKNZPRTMDINV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)C#N)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methylidene-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13387918.png)
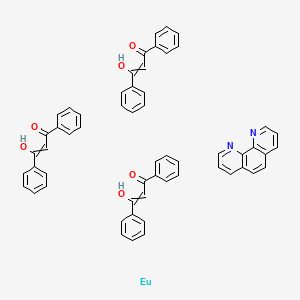
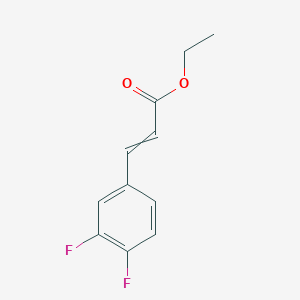
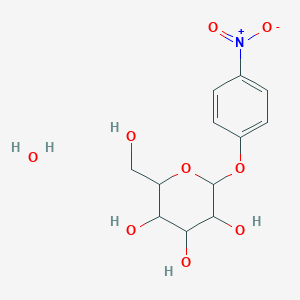
![3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13387954.png)
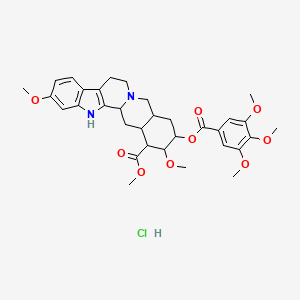
![7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13387960.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide](/img/structure/B13387968.png)
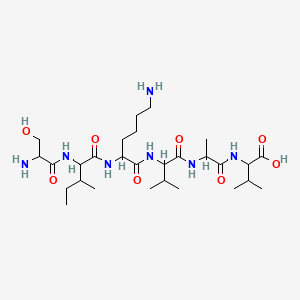
![1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387979.png)
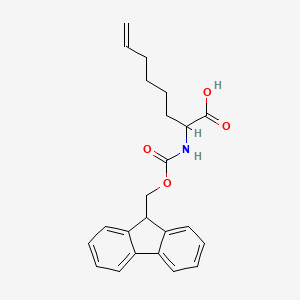
![2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13387987.png)
